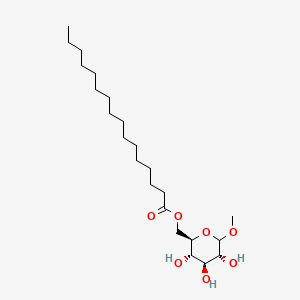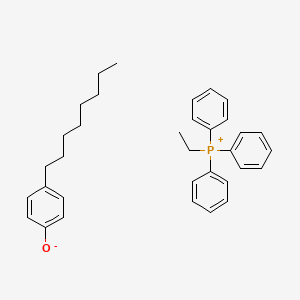
ethyl(triphenyl)phosphanium;4-octylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(triphenyl)phosphanium;4-octylphenolate is a chemical compound that combines the properties of triphenylphosphine and phenolate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl(triphenyl)phosphanium;4-octylphenolate typically involves the reaction of triphenylphosphine with ethyl chloride in an organic solvent. The reaction is carried out at elevated temperatures (120-160°C) and under controlled pressure (8-12 kg/cm²) for 30-40 hours. After the reaction, the product is cooled to room temperature, and the pressure is reduced to normal. The resulting material is then centrifuged and dried to obtain ethyl(triphenyl)phosphanium chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure high yield and purity of the final product. The industrial production methods are optimized to achieve yields of over 94% and purity levels exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
Ethyl(triphenyl)phosphanium;4-octylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The phenolate group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phenolate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions typically result in the formation of new phenolate derivatives .
Scientific Research Applications
Ethyl(triphenyl)phosphanium;4-octylphenolate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl(triphenyl)phosphanium;4-octylphenolate involves its interaction with specific molecular targets. The triphenylphosphine group is known for its ability to target mitochondria, making it a valuable tool in mitochondrial research. The compound can disrupt mitochondrial function by damaging the membrane and inhibiting respiration, leading to its potential use in therapeutic applications .
Comparison with Similar Compounds
Ethyl(triphenyl)phosphanium;4-octylphenolate can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Used in esterification reactions and as a coupling reagent.
Polystyrene-supported triphenylphosphine: Utilized in organic synthesis for its ease of separation and recyclability.
Triphenylphosphine: A versatile reagent in organic synthesis, known for its use in the Wittig reaction.
Properties
CAS No. |
93840-97-2 |
|---|---|
Molecular Formula |
C34H41OP |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
ethyl(triphenyl)phosphanium;4-octylphenolate |
InChI |
InChI=1S/C20H20P.C14H22O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h3-17H,2H2,1H3;9-12,15H,2-8H2,1H3/q+1;/p-1 |
InChI Key |
HNBJKPRYFFAJJW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


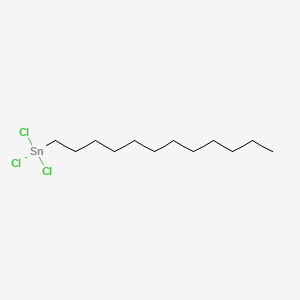

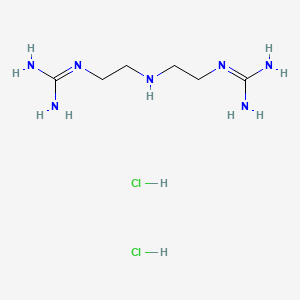
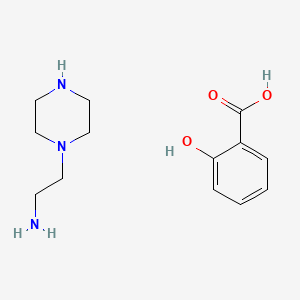


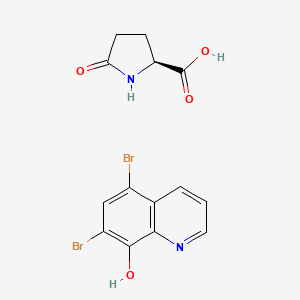
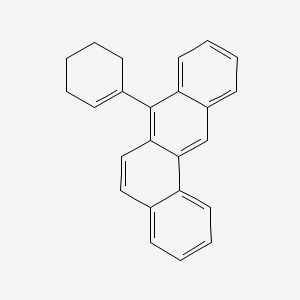
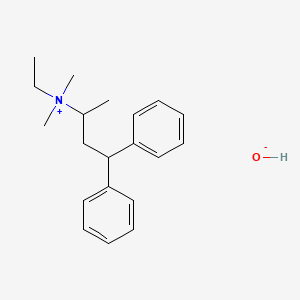
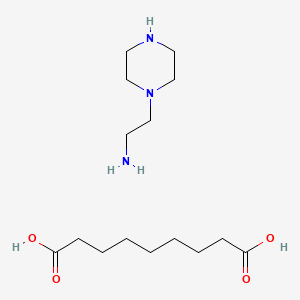

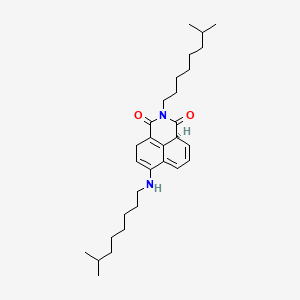
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
